molecular formula C17H14Cl3N5O6S B5557332 2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide

2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide

Cat. No. B5557332
M. Wt: 522.7 g/mol
InChI Key: MJWKMDISKNKSIF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a nitro group (NO2), a trichloroethyl group (C2H2Cl3), and a methoxy group (OCH3) attached to another nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring would provide a planar, aromatic base for the molecule, while the various substituents would add steric bulk and potentially influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the nitro group and amide group) could make this compound relatively polar, influencing its solubility in different solvents. The presence of the benzene ring could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Anticancer Research

Compounds with nitro, benzamide, and methoxy groups have been explored for their potential anticancer properties. Sosnovsky et al. (1986) discussed the therapeutic indexes of nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, showing increased activity compared to their predecessors, indicating potential in anticancer drug design (Sosnovsky, Rao, & Li, 1986).

Insecticide Development

Research on substituted benzamides has also extended to the development of insecticides. Schaefer et al. (1978) found that certain substituted benzamides were highly effective inhibitors of mosquito development, offering new avenues for controlling larval populations of various Aedes species (Schaefer, Miura, Wilder, & Mulligan, 1978).

Corrosion Inhibition

The role of benzamide derivatives in corrosion inhibition has been investigated, with findings showing that certain N-Phenyl-benzamide derivatives act as effective corrosion inhibitors for mild steel in acidic environments. Mishra et al. (2018) demonstrated the significant impact of substituents on the inhibition efficiency, where methoxy and nitro groups influenced the performance of these inhibitors (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Synthesis and Characterization of Novel Compounds

The synthesis of new compounds for various applications, including pharmaceuticals and materials science, often involves detailed characterization and exploration of potential uses. For example, the development of novel benzothiazole derivatives as antitumor agents by Yoshida et al. (2005) highlights the diverse applications of these chemistries in creating biologically active molecules (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information or context, it’s not possible to predict the mechanism of action for this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any bioactive properties, given its structural complexity .

properties

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N5O6S/c1-31-13-7-6-9(8-12(13)25(29)30)21-16(32)23-15(17(18,19)20)22-14(26)10-4-2-3-5-11(10)24(27)28/h2-8,15H,1H3,(H,22,26)(H2,21,23,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWKMDISKNKSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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